![molecular formula C22H28N4O2S B2588867 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide CAS No. 1297025-47-8](/img/structure/B2588867.png)
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Utility in Heterocyclic Synthesis
Studies have demonstrated the utility of related enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds are synthesized through reactions involving key intermediates and are characterized by their elemental analyses and spectral data. Such synthetic routes offer a pathway for developing novel compounds that could have various applications in medicinal chemistry and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).
Anticancer and Anti-inflammatory Agents
Another research direction involves the synthesis and biological evaluation of pyrazolopyrimidines derivatives, which exhibit anticancer and anti-5-lipoxygenase activities. These findings suggest that compounds with similar structural frameworks could serve as starting points for developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Crystal Structure Analysis
The crystal structure of related compounds, such as 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, provides insights into molecular conformations that are crucial for understanding the chemical reactivity and interactions of such molecules. This information is valuable for the rational design of new compounds with desired properties (Ji, 2006).
Antioxidant, Antitumor, and Antimicrobial Activities
Microwave-assisted synthesis techniques have been applied to generate new pyrazolopyridines showing promising antioxidant, antitumor, and antimicrobial activities. These studies underscore the potential of similar compounds in developing new drugs and highlight the importance of innovative synthesis methods in accelerating research and development (El‐Borai et al., 2013).
Synthesis and Antimicrobial Activity
Research has also focused on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These compounds are synthesized through reactions involving specific starting materials and evaluated for their efficacy against various microbial strains, indicating potential applications in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
properties
IUPAC Name |
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-15-19(16(2)24-22(23-15)29-3)9-10-20(27)26-13-11-17(12-14-26)21(28)25-18-7-5-4-6-8-18/h4-8,17H,9-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUKUZGYUABWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)
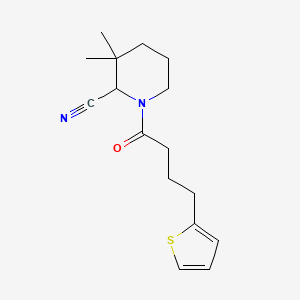
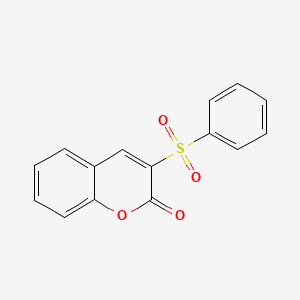
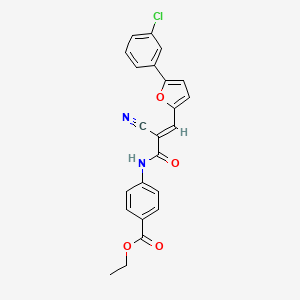
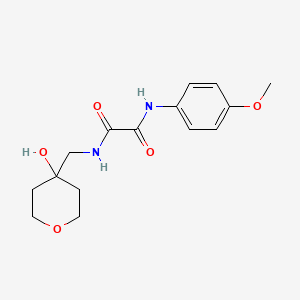
![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)
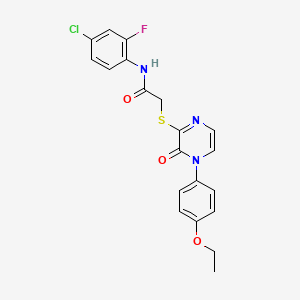
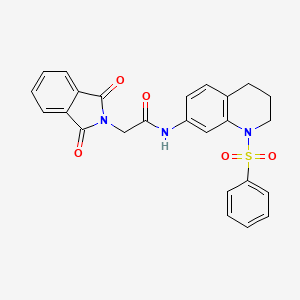
![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)

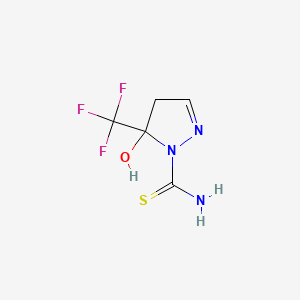
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)
![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)